N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride

Chemical Procurement Quality Control Building Block Purity

Researchers often struggle with flat, aromatic-biased compound libraries that exhibit poor solubility and high hERG liability. N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride (CAS 1181458-39-8) addresses this with a saturated cyclohexyl scaffold (Fsp³=0.89) that increases molecular complexity and aqueous solubility. - Achiral, saturated core for non-chiral analog series orthogonal to kinase inhibitor collections - Primary amine & carboxamide enable orthogonal functionalization for PROTAC linker design - 98% purity, crystalline hydrochloride form ensures reproducible biological assay results Supplied as a 98% pure hydrochloride salt with consistent protonation state for automated liquid handling and reliable IC₅₀ determination.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1181458-39-8
Cat. No. B1521209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)cyclohexanecarboxamide hydrochloride
CAS1181458-39-8
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCN.Cl
InChIInChI=1S/C9H18N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h8H,1-7,10H2,(H,11,12);1H
InChIKeyONBBOYUTGICBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)cyclohexanecarboxamide HCl: Sourcing Guide


N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride (CAS 1181458-39-8) is a cyclohexane carboxamide building block supplied as a hydrochloride salt, with a molecular weight of 206.71 g/mol and a canonical SMILES of Cl.NCCNC(=O)C1CCCCC1 . It features a saturated cyclohexyl scaffold (Fsp³ = 0.89) and a primary amine pendant chain, making it a versatile intermediate for amide coupling, reductive amination, and urea formation in medicinal chemistry programs [1].

Building block Saturated cyclohexyl scaffold with primary amine pendant for amide, urea, and reductive amination chemistries.
Salt form Hydrochloride salt ensures consistent protonation state and aqueous solubility for assay-ready compound management.
Scaffold property High fraction of sp³ carbons promotes lead-like solubility and reduced aromatic stacking potential in fragment-based libraries.

Procurement Risk: Generic Aminoethyl Amide Substitution


Seemingly similar aminoethyl amides such as N-(2-aminoethyl)benzamide or N-(2-aminoethyl)acetamide differ fundamentally in their saturated cyclohexyl scaffold, which directly impacts molecular properties (Fsp³, LogP) and biological performance. The saturated ring lowers aromatic stacking potential and increases solubility-enhancing molecular complexity , while the free base form of this compound (CAS 53673-07-7) lacks the consistent protonation state and aqueous solubility profile essential for reproducible biological assay results. These properties directly affect library diversity, lead-likeness, and formulation consistency in drug discovery [1].

Aromatic analog N-(2-aminoethyl)benzamide or acetamide analogs lack the saturated ring; altered LogP, solubility, and target promiscuity may shift library performance.
Free base Free base (CAS 53673-07-7) is an oil/low-melting solid with inconsistent protonation; direct substitution may compromise assay reproducibility and automated dispensing.

N-(2-Aminoethyl)cyclohexanecarboxamide HCl: Technical Evidence


Purity Specification: Vendor Comparison

Fluorochem batch release data for N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride (CAS 1181458-39-8) specifies a minimum purity of 98% . In contrast, AKSci lists the same compound with a minimum purity specification of 95% . This quantitative 3-percentage-point difference represents a meaningful threshold for synthetic applications where impurities above 2% can complicate coupling steps or generate difficult-to-remove side products.

Purity specification
Specification review
98% vs 95% minimum purity across vendors
3% lower impurity burden supports stoichiometry control
Vendor COA values; in-house verification recommended
Chemical Procurement Quality Control Building Block Purity

High sp³ Carbon Fraction and Drug-Likeness

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride exhibits an Fsp³ value of 0.8889, as calculated from its molecular formula C9H18N2O•HCl . This high fraction of sp³-hybridized carbons is associated with improved solubility, reduced off-target promiscuity, and lower melting points—properties increasingly demanded in lead-like compound libraries. A direct aromatic analog, N-(2-aminoethyl)benzamide, possesses only 1 of 7 carbons in sp³ hybridization (Fsp³ ≈ 0.14), placing it in a completely different region of drug-like chemical space and predicting higher protein binding promiscuity [1].

sp³ carbon fraction
Class-level
Fsp³ = 0.89 vs 0.14 for aromatic analog
Higher saturation correlates with improved solubility and lead-likeness
Calculated from structure; in vitro ADME validation advised
Medicinal Chemistry Drug-Likeness Fragment-Based Discovery

Hydrochloride Salt for Reproducible Aqueous Solubility

The free base N-(2-aminoethyl)cyclohexanecarboxamide (CAS 53673-07-7) exists as a viscous oil or low-melting solid, creating practical difficulties in accurate compound dispensing and dissolution for biochemical assays . The hydrochloride salt (CAS 1181458-39-8) is a crystalline solid that dissolves readily in water and common biological buffers, ensuring consistent compound concentration in assay wells. While the exact aqueous solubility of the HCl salt has not been determined in a standardized shake-flask measurement, protonated amines at pH 7.4 typically show 10- to 100-fold improved solubility over their neutral free-base counterparts [1].

Salt-form solubility
Class-level
Estimated >10-fold solubility gain vs free base
Crystalline HCl salt facilitates reproducible assay concentrations
Class-level amine salt behavior; exact solubility not measured
Assay Development Biochemical Screening Compound Handling

Non-Chiral Scaffold Simplifies QSAR and Library Design

Many cyclohexanecarboxamide kinase inhibitors, such as Y-27632, possess a specific trans-(1R)-aminoethyl substitution pattern essential for ROCK kinase activity [1]. N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride lacks the pyridyl cap and the chiral center, providing an achiral, unsubstituted scaffold. This allows medicinal chemists to explore novel substitution vectors independently of intrinsic chirality. In focused library synthesis, this translates to a single synthetic route rather than chiral separation, reducing the number of synthetic steps by at least 2 and overall cost by roughly 30-50% compared to chiral analog approaches [2].

Synthetic complexity
Reported
Achiral scaffold eliminates 2-3 steps vs chiral kinase inhibitor core
Reduces synthesis burden and chiral material cost for library expansion
Based on retrosynthetic analysis of Y-27632-type cores
Kinase Inhibitor Design SAR Expansion Focused Library Synthesis

N-(2-Aminoethyl)cyclohexanecarboxamide HCl: Application Scenarios


Serine/Threonine Kinase Inhibitor Library Design

Leveraging its achiral, saturated scaffold (Fsp³ = 0.89) [Section 3, Evidence Item 2], the compound serves as a versatile core for generating non-chiral analog series that explore chemical space orthogonal to flat, aromatic-biased kinase inhibitor collections. Used directly in amide coupling with diverse carboxylic acids, it enables rapid parallel synthesis of lead-like molecules with improved solubility and reduced hERG liability.

Assay-Ready Compound Management Standard

The 98% purity and crystalline hydrochloride form [Section 3, Evidence Items 1 & 3] make this compound an ideal reference standard for calibrating automated liquid handling systems in biochemical and cell-based screening campaigns. Dissolve at precisely known concentration in DMSO or aqueous buffer for IC50 determination with minimized pipetting error.

Key Intermediate in PROTAC Linker Chemistry

The primary amine and carboxamide functionalities allow orthogonal functionalization for linking E3 ligase ligands and target-protein binders [Section 3, Evidence Item 4]. Its saturated cyclohexane ring imparts conformational flexibility while maintaining structural rigidity, a balance sought after in effective PROTAC linker design. Employ with NHS ester or isothiocyanate-activated ligands for stable conjugate formation.

Antiarrhythmic Lead Optimization Template

Building on the described antiarrhythmic activity of the related N-(2-acyloxycyclohexyl) series [1], N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride can be acylated to rapidly generate a focused library of analogs for cardiac ion channel screening. Use the 98% pure salt to ensure clean reaction profiles and avoid bioassay-interfering byproducts.

Application
Selection Property
Validation Focus
Serine/threonine kinase inhibitor library design
Achiral, saturated scaffold with orthogonal coupling sites
Synthesis throughput and hERG liability screening in lead-like chemical space
Assay-ready compound management standard
High-purity crystalline hydrochloride form
Concentration-response reproducibility and minimized pipetting error in automated handling
PROTAC linker intermediate
Orthogonal primary amine and carboxamide functionalities
Conjugation stability and yield with E3 ligase ligands and target-protein binders
Cardiac ion channel modulator lead optimization
Clean reaction profile supported by high purity
Control of bioassay-interfering byproducts in ion channel screening models
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